molecular formula C17H27N3O2 B3027493 tert-Butyl 2-(((1-(pyridin-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate CAS No. 1289388-55-1

tert-Butyl 2-(((1-(pyridin-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate

Cat. No. B3027493
CAS RN: 1289388-55-1
M. Wt: 305.4
InChI Key: ICKLJMZYXGJZHD-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(((1-(pyridin-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate” is a chemical compound with the empirical formula C12H24N2O2 . It is also known as tert-Butyl (2-piperidin-3-ylethyl)carbamate .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-(((1-(pyridin-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl 2-(((1-(pyridin-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate” are not available, related compounds have been used in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Scientific Research Applications

  • Synthesis and Characterization :

    • The compound has been synthesized and characterized using methods like FTIR, NMR, and X-ray crystallographic analysis. These techniques help in understanding its molecular structure and properties (Çolak, Karayel, Buldurun, & Turan, 2021).
  • Potential in Organic Chemistry :

    • Research has focused on the synthesis of various derivatives and analogues of this compound, indicating its potential utility in organic chemistry and material science. For instance, studies have investigated the synthesis of related compounds through reactions with enamines and evaluated their structural and thermal properties (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).
  • Catalysis and Chemical Reactions :

    • The compound and its derivatives have been used in studies focusing on catalysis and chemical reactions. For example, research into the synthesis of pyrrolidine cores has implications for the development of pharmaceuticals and fine chemicals (Wang et al., 2001).
  • Application in Polymer Chemistry :

    • There is research exploring the use of similar compounds in polymer chemistry, such as in the synthesis and polymerization of methacrylate derivatives, which could have applications in material science and engineering (Mennenga, Dorn, Menzel, & Ritter, 2015).

Future Directions

The future directions for research on “tert-Butyl 2-(((1-(pyridin-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate” could include further investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications. This could involve the design and synthesis of novel derivatives, evaluation of their biological activity, and exploration of their potential as drug candidates .

properties

IUPAC Name

tert-butyl 2-[(1-pyridin-2-ylethylamino)methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-13(15-9-5-6-10-18-15)19-12-14-8-7-11-20(14)16(21)22-17(2,3)4/h5-6,9-10,13-14,19H,7-8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKLJMZYXGJZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NCC2CCCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301117502
Record name 1-Pyrrolidinecarboxylic acid, 2-[[[1-(2-pyridinyl)ethyl]amino]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1289388-55-1
Record name 1-Pyrrolidinecarboxylic acid, 2-[[[1-(2-pyridinyl)ethyl]amino]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289388-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 2-[[[1-(2-pyridinyl)ethyl]amino]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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